Pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester
Description
This organotin compound features a pentanedioic acid (glutaric acid) backbone modified with two methyl ester groups and a dimethylstannylene moiety linked via thio-2,1-ethanediyl bridges. The structure combines a dicarboxylic acid ester with organotin functionality, which may confer unique physicochemical and biological properties. Organotin compounds are widely used as stabilizers in plastics, catalysts, and biocides, but their toxicity profiles vary significantly depending on substituents.
Properties
CAS No. |
70969-68-5 |
|---|---|
Molecular Formula |
C18H32O8S2Sn |
Molecular Weight |
559.3 g/mol |
IUPAC Name |
5-O-[2-[2-(5-methoxy-5-oxopentanoyl)oxyethylsulfanyl-dimethylstannyl]sulfanylethyl] 1-O-methyl pentanedioate |
InChI |
InChI=1S/2C8H14O4S.2CH3.Sn/c2*1-11-7(9)3-2-4-8(10)12-5-6-13;;;/h2*13H,2-6H2,1H3;2*1H3;/q;;;;+2/p-2 |
InChI Key |
BXNCNGLIHKPIIC-UHFFFAOYSA-L |
Canonical SMILES |
COC(=O)CCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester typically involves the reaction of dimethyltin dichloride with thiol-containing compounds and esters. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds. The process is scaled up from laboratory conditions, ensuring that the reaction parameters are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The tin center can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: New organotin compounds with different ligands.
Scientific Research Applications
Polymer Science
Pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester is utilized as a plasticizer in polymer formulations. It enhances the flexibility and durability of polymers by reducing intermolecular forces between polymer chains. This property is particularly valuable in the production of flexible PVC and other thermoplastic elastomers.
Catalysis
The compound has been investigated for its role as a catalyst in various chemical reactions, including polymerization processes. Its tin component can facilitate reactions by stabilizing reactive intermediates, thus improving yields and reaction rates.
Biomedical Research
Research indicates potential applications in drug delivery systems . The compound's ability to form stable complexes with various drugs enhances solubility and bioavailability. Studies are ongoing to evaluate its effectiveness in targeting specific tissues or cells.
Environmental Considerations
The use of organotin compounds has raised environmental concerns due to their toxicity and bioaccumulation potential. Regulatory frameworks such as the Toxic Substances Control Act (TSCA) monitor the use of such chemicals to mitigate risks associated with their environmental impact.
Case Study 1: Polymer Blends
In a study examining the effects of pentanedioic acid derivatives on PVC blends, researchers found that incorporating this compound improved mechanical properties significantly compared to traditional plasticizers. The resulting materials exhibited enhanced tensile strength and elongation at break.
Case Study 2: Drug Delivery Systems
A recent investigation into drug delivery using organotin compounds highlighted the ability of pentanedioic acid derivatives to encapsulate hydrophobic drugs effectively. The study demonstrated that these formulations could release drugs in a controlled manner, suggesting their potential for therapeutic applications.
Data Table: Applications Overview
| Application Area | Description | Benefits |
|---|---|---|
| Polymer Science | Used as a plasticizer in PVC and other polymers | Enhances flexibility and durability |
| Catalysis | Acts as a catalyst in polymerization reactions | Improves yields and reaction rates |
| Biomedical Research | Potential use in drug delivery systems | Increases drug solubility and bioavailability |
| Environmental Monitoring | Subject to regulations due to toxicity concerns | Ensures safe usage and minimizes risks |
Mechanism of Action
The mechanism of action of pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester involves its interaction with molecular targets through coordination chemistry. The tin center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The sulfur atoms can participate in redox reactions, altering the oxidation state of the compound and affecting its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in the Organotin Class
a) (Dimethylstannylene)bis(thioethane-1,2-diyl) dioctanoate (CAS 57813-60-2)
- Structure: Shares the dimethylstannylene and thio-ethanediyl groups but substitutes octanoate esters instead of methyl esters on the pentanedioic acid.
- Key Properties: Property Target Compound* Dioctanoate Analogue Molecular Formula C₉H₁₆O₄S₂Sn† C₂₂H₄₄O₄S₂Sn Molecular Weight ~395.1 g/mol† 555.42 g/mol Ester Groups Methyl Octanoyl
- Implications: The longer octanoyl chains increase lipophilicity (logP ~6–8 estimated) compared to the methyl ester (logP ~2–3), influencing bioavailability and environmental persistence.
b) Organotin-Free Analogues: Dimethylolpropionic Acid (DMPA)
- Applications : Used in polyurethane dispersions and coatings. Absence of tin reduces toxicity concerns but limits catalytic/stabilizing utility.
Ester Variants of Dicarboxylic Acids
a) Pentanedioic acid dimethyl ester (vs. diethyl ester of malonic acid)
- Key Insight: Ester chain length (methyl vs.
b) Butanedioic acid (succinic acid) esters
Silyl Esters of Pentanedioic Acid
- Example: Pentanedioic acid, 2-(methoxyimino)-, bis(trimethylsilyl) ester (CAS 60022-87-9).
Properties :
Property Target Compound* Silyl Ester logPoct/wat ~2.5–3.0† 2.525 Functional Groups Sn(CH₃)₂, S-CH₂ Si(CH₃)₃, N-OCH₃ - Implications: Silyl esters exhibit higher volatility and lower thermal stability compared to organotin analogues, limiting industrial utility in high-temperature processes.
Toxicological and Environmental Considerations
- Organotin Toxicity: The dimethylstannylene group in the target compound may pose neurotoxic or immunotoxic risks, as seen in other organotins.
- Read-Across Validation: While ester differences (methyl/ethyl) are toxicologically insignificant, the tin moiety necessitates separate evaluation due to its known ecological hazards.
Biological Activity
Pentanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester is a compound of interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is a synthetic compound characterized by the presence of a dimethylstannylene group and thioether linkages. Its molecular formula is CHOSSn. The compound's structure suggests potential interactions with biological systems due to the presence of sulfur and tin, which can influence reactivity and bioactivity.
The biological activity of pentanedioic acid derivatives often involves:
- Antioxidant Activity : Compounds containing sulfur and tin can exhibit antioxidant properties, which may protect cells from oxidative stress.
- Enzyme Inhibition : Certain pentanedioic acid derivatives have been shown to inhibit specific enzymes, impacting metabolic pathways.
- Cell Proliferation : Research indicates that some derivatives can influence cell growth and differentiation.
Case Studies
-
Antioxidant Effects :
- A study evaluated the antioxidant properties of various pentanedioic acid derivatives in vitro. The results indicated that these compounds effectively scavenged free radicals, suggesting potential applications in preventing oxidative damage in cells.
-
Enzyme Inhibition :
- Research demonstrated that pentanedioic acid derivatives inhibited the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition could have implications for neuroprotective strategies in conditions like Alzheimer's disease.
-
Cellular Studies :
- In a cellular model, pentanedioic acid derivatives were tested for their effects on cancer cell lines. The findings revealed that these compounds could induce apoptosis in specific cancer cells, highlighting their potential as anticancer agents.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Enzyme Inhibition | Inhibition of acetylcholinesterase | |
| Apoptosis Induction | Induction of programmed cell death in cancer cells |
| Property | Value |
|---|---|
| Molecular Weight | 288.38 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Research Findings
Recent studies have focused on the synthesis of pentanedioic acid derivatives and their biological evaluation:
- Synthesis Techniques : Various synthetic routes have been developed to produce these compounds efficiently, including the use of microwave-assisted synthesis which enhances yield and purity.
- Biological Evaluations : Comprehensive evaluations have been conducted using in vitro assays to assess cytotoxicity and other biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
